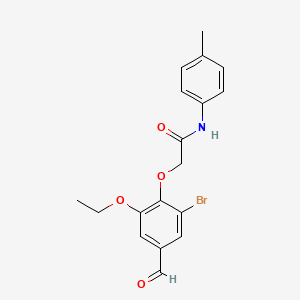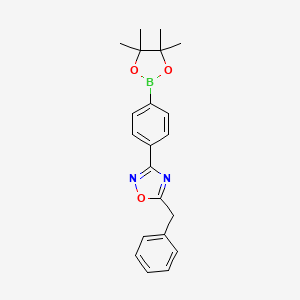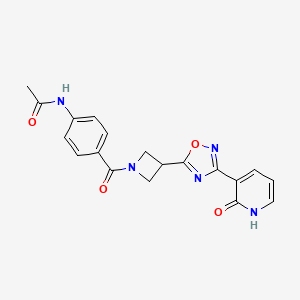
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a member of the acetamide family and is commonly referred to as BFA. BFA has been found to have a wide range of applications in scientific research, including the study of cell biology, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
BFA has been widely used in scientific research for its ability to disrupt the Golgi apparatus, a cellular organelle involved in protein processing and secretion. BFA has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking, glycosylation, and cell division. BFA has also been used to investigate the mechanism of action of various drugs and toxins, including ricin and cholera toxin.
Mécanisme D'action
BFA acts by inhibiting the function of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicle trafficking between the Golgi apparatus and the endoplasmic reticulum (ER). BFA binds to ARF and prevents it from interacting with its effector proteins, leading to the disassembly of the Golgi apparatus and the redistribution of its contents to the ER.
Effets Biochimiques Et Physiologiques
BFA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the disruption of the actin cytoskeleton, and the induction of apoptosis. BFA has also been shown to activate the unfolded protein response (UPR), a cellular stress response pathway that is activated in response to ER stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BFA is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This allows researchers to study the specific role of the Golgi apparatus in various cellular processes. However, one of the limitations of BFA is its cytotoxicity, which can limit its use in certain experiments. BFA is also known to be unstable in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research involving BFA. One area of interest is the development of new BFA analogs with improved stability and reduced cytotoxicity. Another area of interest is the use of BFA in combination with other drugs or toxins to study their mechanism of action. Finally, BFA could be used to investigate the role of the Golgi apparatus in various disease states, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has been widely used in scientific research for its ability to disrupt the Golgi apparatus. BFA has a wide range of applications in cell biology, biochemistry, and pharmacology, and has been used to study the mechanism of action of various drugs and toxins. While BFA has some limitations, its unique properties make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of BFA involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization to obtain pure BFA.
Propriétés
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAACGOHJHBRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)
![N-[2-[[2-(4-Fluorophenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2709574.png)


![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)


![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)